molecular formula C15H22N2O3S B2399546 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide CAS No. 2418659-30-8

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide

Cat. No.: B2399546
CAS No.: 2418659-30-8
M. Wt: 310.41
InChI Key: GQTKNHDYNHTTLO-UHFFFAOYSA-N
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Description

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide is a complex organic compound featuring an aziridine ring, a cyclopropylmethyl group, and a benzenesulfonamide moiety. Aziridines are known for their strained three-membered ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide typically involves the formation of the aziridine ring followed by the introduction of the cyclopropylmethyl group and the benzenesulfonamide moiety. One common method involves the reaction of an appropriate aziridine precursor with cyclopropylmethyl halide under basic conditions to form the cyclopropylmethylaziridine intermediate. This intermediate is then reacted with N,N-dimethylbenzenesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide is unique due to the combination of its aziridine ring, cyclopropylmethyl group, and benzenesulfonamide moiety.

Properties

IUPAC Name

3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(2)21(18,19)15-5-3-4-14(8-15)20-11-13-10-17(13)9-12-6-7-12/h3-5,8,12-13H,6-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTKNHDYNHTTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)OCC2CN2CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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